N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)cinnamamide
Overview
Description
N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)cinnamamide is a complex organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a cinnamamide moiety linked to a 3,4-dihydroisoquinoline sulfonyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps:
Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonylation: The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with cinnamamide: The sulfonylated intermediate is coupled with cinnamamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)cinnamamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition can disrupt metabolic pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid
Uniqueness
N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)cinnamamide is unique due to its specific structural features, such as the cinnamamide moiety and the 3,4-dihydroisoquinoline sulfonyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(12-11-18-7-2-1-3-8-18)22-14-6-16-27(25,26)23-15-13-19-9-4-5-10-20(19)17-23/h1-5,7-12H,6,13-17H2,(H,22,24)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPRUHELOHZIX-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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